molecular formula C15H23N3O2 B12931548 tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate

tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate

Cat. No.: B12931548
M. Wt: 277.36 g/mol
InChI Key: PIEGOMIPRGJWPB-JTQLQIEISA-N
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Description

tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of naphthyridine derivatives

Preparation Methods

The synthesis of tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the aminoethyl side chain: This step often involves the use of a suitable amine and coupling reagents to attach the aminoethyl group to the naphthyridine core.

    Protection of the amino group: The amino group is protected using a tert-butyl ester to prevent unwanted side reactions during subsequent steps.

    Final deprotection: The tert-butyl protecting group is removed under acidic conditions to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include tert-butyl hydroperoxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological pathways and as a potential lead compound for drug discovery.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The aminoethyl side chain allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,7-naphthyridine-1-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-10(16)12-8-11-6-5-7-18(13(11)9-17-12)14(19)20-15(2,3)4/h8-10H,5-7,16H2,1-4H3/t10-/m0/s1

InChI Key

PIEGOMIPRGJWPB-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=NC=C2C(=C1)CCCN2C(=O)OC(C)(C)C)N

Canonical SMILES

CC(C1=NC=C2C(=C1)CCCN2C(=O)OC(C)(C)C)N

Origin of Product

United States

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